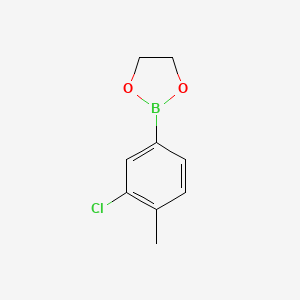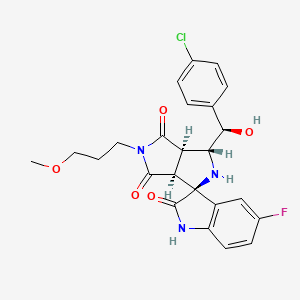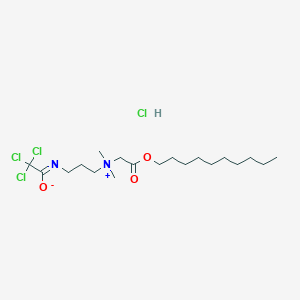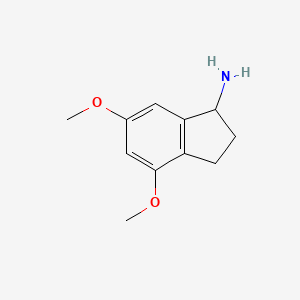
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a chlorine and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.
Comparaison Avec Des Composés Similaires
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine and methyl group, leading to different electronic properties and reactivity.
2-(4-Bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a chlorine, which affects its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
918820-93-6 |
|---|---|
Formule moléculaire |
C9H10BClO2 |
Poids moléculaire |
196.44 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3 |
Clé InChI |
ZRFWERVVCSMFAR-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)


![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)

![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)

![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)

